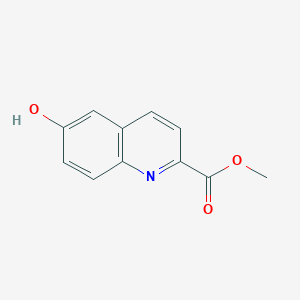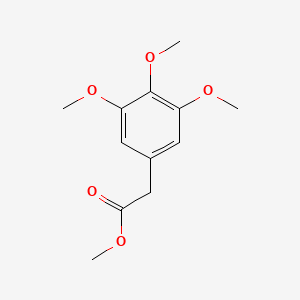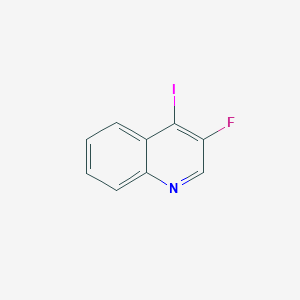
6-Hydroxyquinoléine-2-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 6-hydroxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-hydroxyquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-hydroxyquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale
Les motifs quinoléine, comme ceux présents dans le 6-hydroxyquinoléine-2-carboxylate de méthyle, sont essentiels dans plusieurs composés hétérocycliques pharmacologiquement actifs en raison de leurs diverses applications en chimie médicinale et industrielle .
Activité anticancéreuse
Les dérivés de la quinoléine ont montré un potentiel dans les traitements anticancéreux . Leur structure chimique unique leur permet d'interagir avec les cellules cancéreuses d'une manière qui peut inhiber la croissance ou déclencher la mort cellulaire.
Activité antioxydante
Les composés à base de quinoléine ont démontré des propriétés antioxydantes . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que le corps produit en réaction à des pressions environnementales et autres.
Activité anti-inflammatoire
Les dérivés de la quinoléine ont également été trouvés pour posséder des propriétés anti-inflammatoires . Cela les rend potentiellement utiles dans le traitement des maladies caractérisées par une inflammation, telles que l'arthrite ou l'asthme.
Activité antipaludique
La quinoléine et ses dérivés ont été utilisés dans le traitement du paludisme . Ils peuvent interférer avec le cycle de vie du parasite du paludisme, aidant à prévenir ou à traiter la maladie.
Activité anti-SARS-CoV-2
Dans le contexte de la pandémie de COVID-19, les dérivés de la quinoléine ont montré des activités anti-SARS-CoV-2 potentielles . Cela suggère qu'ils pourraient être utilisés dans le développement de traitements pour cette maladie.
Activité antituberculeuse
Des composés à base de quinoléine ont été synthétisés et examinés pour leur activité antituberculeuse . La tuberculose est une infection à Mycobacterium tuberculosis et est considérée comme une cause majeure de décès dans les maladies infectieuses.
Safety and Hazards
Orientations Futures
The future directions for “Methyl 6-hydroxyquinoline-2-carboxylate” could involve further exploration of its synthesis methods, potential applications in medicinal chemistry, and its physical and chemical properties. The societal expectations for chemists to produce greener and more sustainable chemical processes could also influence future research .
Mécanisme D'action
Target of Action
Methyl 6-hydroxyquinoline-2-carboxylate is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its diverse biological activities Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins, contributing to their broad spectrum of biological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of protein-protein interactions . The specific mode of action would depend on the particular target and the structural features of the quinoline derivative.
Biochemical Pathways
Quinoline derivatives have been reported to influence various biochemical pathways, including those involved in cellular signaling, metabolism, and gene expression . The impact on these pathways can lead to a range of downstream effects, contributing to the compound’s biological activity.
Result of Action
Quinoline derivatives can exert a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action . These effects can include changes in enzyme activity, alterations in cellular signaling pathways, and modulation of gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 6-hydroxyquinoline-2-carboxylate. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action can be influenced by the physiological environment within the body, including factors such as the presence of other drugs, the individual’s metabolic state, and genetic factors .
Analyse Biochimique
Biochemical Properties
Methyl 6-hydroxyquinoline-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, methyl 6-hydroxyquinoline-2-carboxylate can chelate metal ions, which is essential in preventing metal-catalyzed oxidative reactions .
Cellular Effects
Methyl 6-hydroxyquinoline-2-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating these pathways, methyl 6-hydroxyquinoline-2-carboxylate can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes and downregulate pro-inflammatory cytokines . These effects are beneficial in protecting cells from oxidative damage and reducing inflammation.
Molecular Mechanism
The molecular mechanism of action of methyl 6-hydroxyquinoline-2-carboxylate involves its ability to bind to specific biomolecules and modulate their activity. It can inhibit the activity of certain enzymes, such as those involved in the production of reactive oxygen species . Additionally, methyl 6-hydroxyquinoline-2-carboxylate can activate transcription factors that regulate the expression of antioxidant genes . These molecular interactions are crucial in maintaining cellular homeostasis and protecting cells from oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 6-hydroxyquinoline-2-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that methyl 6-hydroxyquinoline-2-carboxylate can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation . Its efficacy may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of methyl 6-hydroxyquinoline-2-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to chelate essential metal ions, leading to imbalances in metal homeostasis.
Metabolic Pathways
Methyl 6-hydroxyquinoline-2-carboxylate is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which convert it into various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . Additionally, methyl 6-hydroxyquinoline-2-carboxylate can influence the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis .
Transport and Distribution
Within cells and tissues, methyl 6-hydroxyquinoline-2-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can localize to specific organelles, such as mitochondria and the endoplasmic reticulum . These interactions are crucial for its biological activity and efficacy.
Subcellular Localization
The subcellular localization of methyl 6-hydroxyquinoline-2-carboxylate is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can be targeted to mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species . Additionally, methyl 6-hydroxyquinoline-2-carboxylate can localize to the nucleus, where it can modulate gene expression by interacting with transcription factors .
Propriétés
IUPAC Name |
methyl 6-hydroxyquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10-4-2-7-6-8(13)3-5-9(7)12-10/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJVETNNBYVBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461596 | |
| Record name | Methyl 6-hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
429687-75-2 | |
| Record name | Methyl 6-hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate](/img/structure/B1310611.png)
![Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1310612.png)

![(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B1310621.png)
![Spiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B1310622.png)
![2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine](/img/structure/B1310623.png)


![Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B1310627.png)


